![molecular formula C23H21N3O3S B12157173 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12157173.png)
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), p-toluenesulfonic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
The compound 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, supported by data tables and case studies, while drawing insights from diverse and verified sources.
Structural Overview
- Molecular Formula : C20H22N3O3S
- Molecular Weight : 394.47 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study
A study conducted on related indole derivatives demonstrated that they could inhibit the proliferation of human cancer cells through apoptosis induction mechanisms. The compound's sulfonamide group may enhance this effect by improving solubility and bioavailability.
Neuropharmacology
Research indicates that indole derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. The unique structure of this compound may interact with serotonin receptors, leading to mood-enhancing effects.
Data Table: Neuropharmacological Activity of Indole Derivatives
Compound Name | Activity | Reference |
---|---|---|
Compound A | 5-HT Receptor Agonist | |
Compound B | Antidepressant-like Effects | |
1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo... | Potential Modulator of Serotonin | Current Study |
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been tested against a range of bacteria, including resistant strains, showing promising results.
Case Study
A recent investigation into sulfonamide derivatives revealed their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in developing new antibiotics.
Biochemical Research
This compound can serve as a biochemical probe to study enzyme interactions due to its structural complexity and functional groups. Its ability to inhibit specific enzymes involved in disease pathways makes it a valuable tool in biochemical assays.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
Uniqueness
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
1-Ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Structural Overview
The compound features a unique structure that integrates an indole moiety with a sulfonamide group. The indole structure is known for its diverse biological activities, while the sulfonamide group enhances solubility and pharmacological properties. The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of 419.5 g/mol .
Research indicates that the compound interacts with specific molecular targets, particularly enzymes and receptors involved in cancer cell proliferation and survival pathways. Its mechanism of action may involve:
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : The compound has shown potential as a TNF-α inhibitor, which is significant in inflammatory responses and cancer progression .
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by modulating various signaling pathways .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties are particularly noteworthy. In vitro assays have demonstrated that the compound can inhibit cancer cell growth and induce apoptosis through:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines.
- Targeting Specific Pathways : It appears to affect pathways related to inflammation and cancer cell survival .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Phenyl group instead of ethyl | Potent TNF-alpha inhibitor |
1-Ethyl-N-[3-(trifluoromethyl)phenyl]benzo[cd]indole | Trifluoromethyl substitution | Enhanced lipophilicity |
4-Methoxyphenyl substituted analogs | Methoxy group addition | Improved solubility profile |
This table illustrates how variations in structure can influence biological activity and pharmacological potential .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A recent study optimized the synthesis process using shape screening and rational design. Out of 68 compounds tested for binding affinity to TNF-α, several analogs showed enhanced activity compared to existing compounds .
- In Vivo Studies : Further investigations have involved in vivo models where the compound demonstrated significant tumor reduction and improved survival rates in treated subjects .
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C23H21N3O3S/c1-2-26-20-10-11-21(17-7-5-8-18(22(17)20)23(26)27)30(28,29)25-13-12-15-14-24-19-9-4-3-6-16(15)19/h3-11,14,24-25H,2,12-13H2,1H3 |
InChI Key |
KCNJIHRCDSPARK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CNC5=CC=CC=C54)C=CC=C3C1=O |
Origin of Product |
United States |
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